Cistinexine

Description

Identification and Nomenclature of Cistinexine (B1140479) (REC 15-1884)

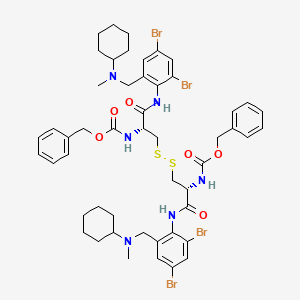

This compound, also identified by the code REC 15-1884, possesses a systematic and intricate chemical name and a variety of synonyms across different databases and publications. ontosight.ainih.gov Its primary chemical name is 2-Oxa-7,8-dithia-4,11-diazadodecan-12-oic acid, 5,10-bis(((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)carbonyl)-3-oxo-1-phenyl-, phenylmethyl ester, dihydrochloride (B599025), (5R,10R)-. ontosight.ai The compound is a dihydrochloride salt, which influences its solubility and stability. ontosight.ai

Below is a data table summarizing the key identifiers and chemical properties of this compound.

| Identifier Type | Value |

| Common Name | This compound |

| Synonym | REC 15-1884 |

| Molecular Formula | C₅₀H₆₀Br₄N₆O₆S₂ |

| Molecular Weight | 1224.8 g/mol nih.gov |

| CAS Number | 86042-50-4 nih.gov |

| ChEMBL ID | CHEMBL2106053 fda.gov |

| FDA UNII | 62VR67FK8E fda.gov |

| NCI Thesaurus Code | C77595 fda.gov |

| IUPAC Name | benzyl (B1604629) N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-[[(2R)-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate nih.gov |

Historical Context of this compound Research and Development

This compound was developed by the Italian pharmaceutical company Recordati S.p.A. ncats.io It was investigated as a cystine derivative for its potential as an expectorant. ncats.io Preclinical pharmacological trials indicated that its expectorant action was similar to that of bromhexine. ncats.io However, subsequent clinical trials in patients with chronic bronchitis did not show a reduction in mucus transport rate (MTR), except for a significant effect observed in patients with severe impairment of MTR. ncats.ioncats.io

Classification within Pharmaceutical and Chemical Compound Libraries

This compound is categorized within several pharmaceutical and chemical compound libraries, reflecting its intended therapeutic use and chemical nature. fda.gov It is classified as an expectorant and a mucolytic agent. fda.govncats.io The World Health Organization's International Nonproprietary Names (INN) system includes this compound, indicating its recognition as a distinct pharmaceutical substance. antibodysociety.orgwho.intwho.int

The table below outlines the classification of this compound.

| Classification System | Classification |

| Pharmacological | Expectorant ncats.io, Mucolytic Agent fda.gov |

| Chemical | Synthetic Organic Compound ontosight.ai, Cystine Derivative ncats.io |

| NCI Thesaurus | Agent Affecting Respiratory System fda.gov |

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its potential as a respiratory agent. ncats.io Initial preclinical studies showed promise for its expectorant effects. ncats.io However, clinical studies in chronic bronchitis patients yielded limited positive outcomes, observing significant effects only in a subset of patients with severely impaired mucus transport. researchgate.net More recently, computational studies have explored the potential of existing drugs, including this compound, for new therapeutic applications. unirioja.es For instance, one study used molecular topology to screen for drugs that might be effective against the protease of the virus responsible for COVID-19, and this compound was among the compounds identified with theoretical activity. unirioja.es Another computational study identified this compound as a strong candidate for forming a complex with a key viral protein of SARS-CoV-2. researchgate.net

Properties

CAS No. |

86042-50-4 |

|---|---|

Molecular Formula |

C50H60Br4N6O6S2 |

Molecular Weight |

1224.8 g/mol |

IUPAC Name |

benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-[[(2R)-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C50H60Br4N6O6S2/c1-59(39-19-11-5-12-20-39)27-35-23-37(51)25-41(53)45(35)57-47(61)43(55-49(63)65-29-33-15-7-3-8-16-33)31-67-68-32-44(56-50(64)66-30-34-17-9-4-10-18-34)48(62)58-46-36(24-38(52)26-42(46)54)28-60(2)40-21-13-6-14-22-40/h3-4,7-10,15-18,23-26,39-40,43-44H,5-6,11-14,19-22,27-32H2,1-2H3,(H,55,63)(H,56,64)(H,57,61)(H,58,62)/t43-,44-/m0/s1 |

InChI Key |

UVOSLKVETODLTR-CXNSMIOJSA-N |

SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6 |

Isomeric SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6 |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6 |

Other CAS No. |

86042-50-4 |

Synonyms |

cistinexine N,N'-bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride Rec 15-1884-2 Rec-15-1884-2 |

Origin of Product |

United States |

Chemical Characterization and Synthetic Methodologies of Cistinexine

Elucidation of Cistinexine's Molecular Structure and Stereochemistry

This compound (B1140479) possesses a complex molecular architecture. Its chemical backbone is identified as 2-Oxa-7,8-dithia-4,11-diazadodecan-12-oic acid, which is decorated with multiple substituents. ontosight.ai The formal IUPAC name for this compound is benzyl (B1604629) N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-[[(2R)-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate. nih.gov

The stereochemistry of the molecule is specific, designated as (5R,10R). ontosight.ai This precise spatial arrangement of atoms is a critical aspect of its chemical identity. The compound is typically handled as a dihydrochloride (B599025) salt, a form that influences its solubility and stability. ontosight.ai

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₀H₆₀Br₄N₆O₆S₂ | nih.gov |

| Molecular Weight | 1224.8 g/mol | nih.gov |

| CAS Registry Number | 86042-50-4 | nih.gov |

| UNII Code | 62VR67FK8E | ontosight.ainih.gov |

| ChEMBL ID | CHEMBL2106053 | ontosight.ainih.gov |

| Synonyms | REC 15-1884, Cistinexina | ontosight.ainih.gov |

Synthetic Pathways and Reaction Mechanisms for this compound

The synthesis of this compound is a multi-step process. ontosight.ai A described method involves the condensation of N,N'-bis(benzyloxycarbonyl)cystine with 2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl anilide. ontosight.ai This initial step is followed by subsequent deprotection and esterification reactions to yield the final this compound molecule. ontosight.ai The complexity of this synthesis highlights the intricate nature of the compound's structure.

Exploration of this compound Derivatives and Structural Analogs

Research and classification systems have situated this compound within a broader family of related compounds, primarily as a cystine derivative. ncats.ionih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific, detailed SAR studies for a wide range of this compound analogs are not extensively documented in publicly available literature, its classification provides context. This compound is grouped with other expectorant and mucolytic agents like bromhexine, ambroxol, and carbocysteine. google.comwho.intwho.int This grouping suggests that the general structural features shared among these compounds are related to their mechanism of action. The analysis of how molecular structure relates to biological function is a fundamental concept in medicinal chemistry, often involving the study of how specific functional groups contribute to a compound's activity. researchgate.netcreative-proteomics.comumb.edu For instance, research on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, another class of complex synthetic compounds, has shown that the spatial arrangement of different parts of the molecule can directly influence its analgesic and anti-inflammatory properties. mdpi.com Such principles would theoretically apply to this compound and its analogs, where modifications to its side chains or core structure would be expected to alter its pharmacological profile. In one computational study, this compound was identified as a potential candidate for interacting with the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus, indicating that its complex structure has the potential for specific molecular interactions. sbmu.ac.ir

Molecular and Biochemical Mechanisms of Action of Cistinexine

Investigation of Cistinexine's Interactions with Biological Macromolecules

The therapeutic potential of a drug is fundamentally linked to its ability to interact with specific biological macromolecules, thereby modulating their function. In the case of This compound (B1140479), research has focused on its enzymatic targets, particularly those involved in viral replication.

Enzymatic Target Identification and Inhibition Kinetics

The identification of specific enzymatic targets is a crucial step in understanding a drug's mechanism of action. For this compound, in silico studies have provided initial insights into its potential enzymatic interactions.

Computational drug repurposing studies have identified this compound as a potential inhibitor of key viral enzymes essential for the replication of SARS-CoV-2. The main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) are critical for the viral life cycle, making them prime targets for antiviral therapies. plos.orgmdpi.comnih.gov

A significant molecular docking study investigated the interaction of a library of FDA-approved drugs with the SARS-CoV-2 RdRp. nih.gov In this computational screening, this compound demonstrated a notable binding affinity for the RdRp enzyme. The study reported a docking score of -13.687 kcal/mol, which indicates a strong and favorable interaction in the binding pocket of the enzyme. nih.gov The analysis of the docked conformation revealed that this compound's potential inhibitory activity is mediated through a π-cation interaction with the amino acid residue Arg-553, along with other non-covalent interactions with crucial residues within the active site. nih.gov Such interactions are vital as they can block the access of the viral RNA template, thereby inhibiting viral genome replication. nih.gov

It is important to note that these findings are based on in silico models. Experimental validation through enzymatic assays is necessary to determine the precise inhibition kinetics, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which would provide a quantitative measure of this compound's potency against SARS-CoV-2 RdRp. To date, there is a lack of published experimental data regarding the interaction of this compound with the SARS-CoV-2 main protease.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | SARS-CoV-2 RdRp | -13.687 | Arg-553 (π-cation interaction) | nih.gov |

Modulation of Cellular Pathways by this compound

The biological effects of a compound can extend beyond direct enzyme inhibition to the modulation of complex cellular signaling pathways. However, current scientific literature lacks specific studies detailing the modulation of any particular cellular pathways by this compound. Further research is required to investigate whether this compound influences pathways involved in inflammation, apoptosis, or other cellular processes that could be relevant to its therapeutic effects.

Role as a Cystine Derivative in Biochemical Processes

This compound is identified as a derivative of cystine, a disulfide-linked dimer of the amino acid cysteine. nih.govnih.gov This structural characteristic suggests that this compound may participate in or influence biochemical pathways involving cysteine and cystine metabolism. These amino acids are crucial for various cellular functions, including protein synthesis, detoxification through glutathione (B108866) (GSH) production, and maintaining the cellular redox balance. nih.govnih.govresearchgate.net

The interconversion of cysteine and cystine is a key redox reaction in the body. nih.gov As a cystine derivative, this compound could potentially be metabolized into active components that mimic or interfere with the normal roles of cysteine. For instance, it might influence the transsulfuration pathway, which synthesizes cysteine from methionine. researchgate.net Alternatively, it could affect the availability of cysteine for the synthesis of GSH, a major cellular antioxidant. The precise metabolic fate of this compound and its impact on these fundamental biochemical processes remain to be elucidated through experimental studies.

Cellular Level Effects and Receptor Binding Dynamics

Detailed information regarding the specific cellular level effects of this compound and its receptor binding dynamics is not available in the current body of scientific literature. Understanding how this compound is transported into cells, its subcellular localization, and whether it interacts with any specific cell surface or intracellular receptors are critical areas for future research. Such studies would provide a more complete picture of its pharmacological profile.

Mechanisms of Counteracting Resistance (e.g., in combination with Cefotaxime)

There is an emerging interest in the potential of this compound to counteract bacterial resistance to antibiotics, particularly in combination with β-lactam antibiotics like Cefotaxime. Resistance to third-generation cephalosporins such as Cefotaxime is frequently mediated by the production of β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs). asm.orgnih.gov These enzymes hydrolyze the β-lactam ring, which is the core structural component of these antibiotics, rendering them inactive. wikipedia.org

A common strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. nih.govnih.gov These inhibitors bind to and inactivate the β-lactamase enzyme, thereby protecting the antibiotic from degradation and allowing it to exert its antibacterial effect. nih.gov

While direct experimental evidence is lacking, it is hypothesized that in a formulation with Cefotaxime, this compound may function as a β-lactamase inhibitor. The synergistic effect of such a combination would allow Cefotaxime to effectively inhibit bacterial cell wall synthesis in otherwise resistant strains. nih.govnih.gov The primary mechanisms of resistance to Cefotaxime are summarized in the table below.

| Resistance Mechanism | Description | Key Molecules Involved | References |

|---|---|---|---|

| Enzymatic Degradation | Hydrolysis of the β-lactam ring of Cefotaxime, inactivating the antibiotic. | β-lactamases (e.g., ESBLs like CTX-M, AmpC) | asm.orgnih.govwikipedia.orgresearchgate.netoup.comjmicrobiol.or.kr |

| Target Site Modification | Alterations in the structure of penicillin-binding proteins (PBPs), the bacterial targets of β-lactam antibiotics, which reduces the binding affinity of Cefotaxime. | Mutated Penicillin-Binding Proteins (PBPs) | tandfonline.commsdvetmanual.com |

| Reduced Permeability | Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restricts the entry of Cefotaxime into the bacterial cell. | Porin channels | researchgate.net |

| Efflux Pumps | Active transport of Cefotaxime out of the bacterial cell by membrane proteins, preventing it from reaching its target. | Efflux pump proteins | researchgate.net |

Computational and in Silico Investigations of Cistinexine

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Cistinexine) when bound to a second molecule (a receptor or target protein, such as an enzyme) to form a stable complex. nih.govscribd.com This method is instrumental in structure-based drug design, providing insights into binding affinity and the nature of the interactions between the ligand and the target's active site.

In a drug repurposing study that screened a database of 7,922 FDA-approved molecules against the SARS-CoV-2 RdRp, This compound (B1140479) was identified as a strong candidate. nih.govnih.gov The study calculated its binding affinity, represented by a docking score, and its ligand efficiency, a metric that relates binding affinity to the size of the molecule. This compound exhibited a favorable docking score of -13.687 kcal/mol and a ligand efficiency of -0.201. nih.gov These values suggest a strong predicted binding interaction with the viral polymerase. nih.gov

Table 1: Predicted Binding Affinity and Ligand Efficiency of Selected Compounds Against SARS-CoV-2 RdRp This interactive table summarizes the molecular docking results for this compound and other compounds identified in the same virtual screening study. nih.gov

| Compound | Docking Score (kcal/mol) | Ligand Efficiency |

|---|---|---|

| This compound | -13.687 | -0.201 |

| Nacartocin | -13.943 | -0.202 |

Beyond predicting binding strength, docking simulations also identify the specific amino acid residues within the target's active site that interact with the ligand. nih.govnih.gov For this compound, the simulations revealed a π-cation interaction with the residue Arg-553 of the SARS-CoV-2 RdRp. nih.gov Additionally, various non-covalent interactions with other crucial polar, non-polar, and hydrophobic residues in the active site were observed. nih.gov These interactions are critical for the stability of the ligand-protein complex and are fundamental to the compound's potential inhibitory action. nih.gov The identification of these key residues provides a roadmap for future studies, including site-directed mutagenesis, to validate the predicted binding mode. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Following initial identification through molecular docking, molecular dynamics (MD) simulations are a standard computational tool used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.govvolkamerlab.org MD simulations provide a more realistic and dynamic view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. nih.govstanford.edu This technique is crucial for assessing the conformational stability of the predicted binding pose. nih.govresearchgate.net By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound within the active site or dissociates, providing stronger evidence for the viability of the interaction predicted by static docking. mdpi.comresearchgate.net While this compound was identified through docking studies, the application of MD simulations would be a necessary subsequent step to validate the stability of its interaction with the RdRp active site and to understand the dynamic changes in the protein's conformation upon binding. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netjustia.comgoogleapis.com In drug discovery, QSAR models are developed from a set of compounds with known activities and are then used to predict the activity of new or untested molecules. nih.gov In the broad effort to find inhibitors for SARS-CoV-2, researchers created QSAR models based on hundreds of known inhibitor molecules for the main protease (Mpro) of the related SARS-CoV coronavirus. researchgate.net Such models, often built using machine learning strategies, are then employed for the virtual screening of large compound databases to identify novel potential inhibitors. researchgate.netnih.gov The identification of molecules like this compound in large-scale screening campaigns aligns with the principles of QSAR, where structural features are used to predict a high potential for biological activity against a specific target. sbmu.ac.irresearchgate.net

Application of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research

The use of artificial intelligence (AI) and machine learning (ML) has become integral to accelerating the drug discovery process. mdpi.comarxiv.orgnih.gov These technologies enable the rapid analysis of vast biological and chemical datasets, the prediction of drug-target interactions, and the identification of promising therapeutic candidates from immense virtual libraries. nih.govnews-medical.net The investigation of this compound is a direct result of these advanced computational approaches.

Drug repurposing, or repositioning, is a strategy to find new uses for existing approved or investigational drugs, which can significantly reduce the time and cost of drug development. nih.govcomstech.orggenedata.com this compound was identified as a potential antiviral candidate through large-scale in silico drug repurposing screens. nih.govsbmu.ac.irnih.govnih.gov These screens utilize virtual libraries, such as the database of FDA-approved drugs, and computationally test each compound against a specific biological target. nih.govnih.govfrontiersin.orgoncodeinstitute.nl In the case of this compound, it was found among a panel of drugs that showed significant predicted interactions with the SARS-CoV-2 RdRp. nih.govsbmu.ac.irresearchgate.net These computational methods are a powerful application of AI, capable of screening thousands of molecules to shortlist a manageable number of high-potential candidates for further experimental validation. nih.govtubitak.gov.tr

Table 2: Examples of Compounds Identified Alongside this compound in Virtual Screens Against SARS-CoV-2 RdRp This interactive table lists several other compounds that were identified as potential candidates in the same drug repurposing screens as this compound. nih.govsbmu.ac.irnih.govnih.govtubitak.gov.tr

| Compound |

|---|

| Nacartocin |

| Cisatracurium |

| Ornipressin |

| Lypressin |

| Examorelin |

| Polymyxin B1 |

| Pegamotecan |

De Novo Molecule Generation Targeting Specific Biomolecules

De novo molecule generation represents a cutting-edge computational strategy in drug discovery aimed at creating entirely new molecular structures with desired properties from scratch. nvidia.commdpi.com Unlike traditional virtual screening which evaluates existing compound libraries, de novo design algorithms explore the vast chemical space to invent novel molecules. schrodinger.com These methods often employ generative artificial intelligence (AI) models, which can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. mdpi.com

Modern approaches frequently integrate deep learning and reinforcement learning (RL) to generate molecules with specific desired characteristics. nih.gov Generative models, such as those based on transformer architectures or variational autoencoders, can produce molecular structures represented as SMILES strings or in fragment-based formats. nvidia.comnih.gov These models can be guided by predictive models that score the generated molecules based on their likely activity against a specific biological target, such as a protein or enzyme. nih.gov

The process can be tailored for various objectives in drug discovery:

Hit Generation: Creating entirely new molecules to find initial active compounds.

Lead Optimization: Iteratively refining and modifying existing lead compounds (like this compound) by replacing or extending molecular fragments to improve potency, selectivity, or pharmacokinetic properties. nvidia.comschrodinger.com

Linker Design: Optimizing the chemical linkers that connect different functional fragments of a molecule to enhance its structural stability and binding activity. nvidia.com

While specific studies detailing the use of de novo generation starting from this compound are not prominent, the methodologies provide a clear framework for how it could be applied. For instance, a generative model could be constrained to build upon the this compound scaffold to design novel mucolytic agents or to explore activity against new biological targets.

Table 1: Potential Applications of De Novo Generation Strategies for this compound

| De Novo Strategy | Potential Application to this compound | Desired Outcome |

|---|---|---|

| Lead Optimization | Use this compound as a starting point and dynamically replace molecular fragments. nvidia.com | Generate analogues with improved efficacy or altered physicochemical properties. |

| Motif Extension | Extend key functional motifs within the this compound structure. nvidia.com | Explore additional binding interactions with a target biomolecule. |

| Goal-Directed Generation | Generate novel molecules optimized for a specific property profile (e.g., high inhibitory activity against a target enzyme). arxiv.org | Discover new compounds with superior biological activity based on a predefined objective. |

| Fragment-Constrained Generation | Use fragments of the this compound molecule as seeds for generating a new library of compounds. nvidia.com | Create a focused library of novel molecules that retain key structural features of this compound. |

Molecular Topology-Based Drug Design Approaches

Molecular Topology (MT) is a computational method used in drug design that characterizes molecules using a set of numerical descriptors, known as topological indices. ucv.esuv.es This approach, pioneered by the Molecular Topology and Drug Design Research Unit at the University of Valencia, differs from many other computer-aided drug design (CADD) methods because it does not necessarily require detailed knowledge of the three-dimensional structure of the biological target (the "lock"). uv.es Instead, it focuses on the structural information of known active molecules (the "keys") to design new ones. uv.es

The core principle is that the topological indices of a molecule, which depend on its structure, can be correlated with its physicochemical properties and biological activities. ucv.esfrontiersin.org By analyzing the mathematical pattern of a known active drug, researchers can identify a common pattern associated with a specific pharmacological activity. uv.es This allows them to design novel molecules that possess a similar, optimized pattern and are therefore predicted to be active. uv.es This quantitative structure-activity relationship (QSAR) approach is cost-effective and time-efficient, making it a valuable tool in rational drug design. frontiersin.org

A computational study focused on drug repurposing for coronavirus treatment utilized molecular topology to screen existing drugs for potential inhibitory activity against a viral protease. ucv.es In this research, this compound was identified and characterized alongside other compounds. ucv.es The study calculated an index of inhibitory potency for various drugs, providing a quantitative measure of their predicted effectiveness. ucv.es

Table 2: Inhibitory Potency of Selected Drugs Based on Molecular Topology

| Compound | Class | Inhibitory Potency Index (Arbitrary Units) |

|---|---|---|

| This compound | Expectorant and Mucolytic | 3.6 |

| Cefbuperazone | Antibiotic | 3.2 |

| Lopinavir (Reference) | Antiviral | 2.9 |

Source: Adapted from a 2020 computational study on drug repurposing. ucv.es

This investigation highlighted this compound as having a surprisingly high inhibitory potency index, surpassing that of the reference antiviral drug, Lopinavir, in this specific in silico model. ucv.es Such findings demonstrate the power of molecular topology to identify unexpected potential in existing drugs for new therapeutic applications.

Table of Compounds

| Compound Name |

|---|

| Cefbuperazone |

| This compound |

Analytical Methodologies for Cistinexine Research

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are fundamental to the molecular characterization of Cistinexine (B1140479), providing detailed information about its atomic composition, molecular structure, and functional groups.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to analyze the compound. researchgate.netnih.gov Further structural details can be obtained using tandem mass spectrometry (MS/MS), which helps in identifying molecular fragments and elucidating the connectivity of atoms within the molecule. nih.gov Fourier Transform Mass Spectrometry (FT-MS) offers high-resolution data, enabling the precise determination of molecular formulas. nih.gov

Other spectroscopic techniques are also vital. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy helps in characterizing the electronic transitions within the molecule and is often used for quantitative analysis. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, while not explicitly detailed in the provided research for this compound, is an indispensable method in organic chemistry for providing a definitive map of the carbon-hydrogen framework of a molecule.

The following table summarizes the application of these techniques in the analysis of this compound.

| Technique | Application in this compound Research | Relevant Findings/Capabilities |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. Structural elucidation through fragmentation patterns. | ESI-MS can be used for ionization, while FT-MS provides high-resolution mass data for accurate formula determination. researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H, S-S bonds) within the molecule. | Helps confirm the presence of key chemical bonds that define the structure of this compound. researchgate.net |

| UV-Visible Spectroscopy | Quantitative analysis and characterization of chromophores. | Can be used in conjunction with chromatography for detection and quantification. researchgate.netgoogleapis.comgoogleapis.com |

| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation in solution. | Provides detailed information on the connectivity of atoms and the 3D structure of the molecule. |

Chromatographic Separation and Purity Assessment

Chromatography is the cornerstone for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a prominently cited method for this purpose. googleapis.com

For routine purity assessment and quantification, reversed-phase HPLC using a C18 analytical column is often employed, typically coupled with an ultraviolet (UV) detector for detection. googleapis.comgoogleapis.com Given that the synthesis of related compounds can result in different stereoisomers, chiral chromatography is essential. Enantiomeric separation can be achieved using specific chiral columns, such as a ChiralPak AD column, to isolate the desired enantiomer. yaozh.com

The purity of a pharmaceutical compound like this compound is critical, and it must meet stringent industry and regulatory standards. google.com Chromatographic methods are the primary means to ensure that the level of impurities is below specified limits. Other chromatographic techniques, such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), can also be employed for separation and identification purposes. nih.gov

The table below outlines various chromatographic methods used for this compound.

| Method | Column/Stationary Phase | Detection Method | Purpose |

| HPLC | C18 (Reversed-Phase) | UV Detection | Quantification and chemical stability analysis. googleapis.comgoogleapis.com |

| Chiral HPLC | ChiralPak AD | UV Detection | Separation of enantiomers. yaozh.com |

| TLC / GC-MS | Silica Gel (TLC) / Capillary Column (GC) | Mass Spectrometry (MS) | Qualitative analysis, impurity identification, and separation of components in complex mixtures. nih.gov |

Radiopharmaceutical Tracers for Preclinical Studies

Radiopharmaceutical tracers are used in preclinical and clinical research to non-invasively study the biological fate of a drug. A notable study utilized a radiotracer to evaluate the effect of this compound dihydrochloride (B599025) on a physiological process. nih.gov

In this study, the effect of this compound on mucus transport rate (MTR) was assessed in patients with chronic bronchitis. nih.gov The methodology involved the inhalation of nebulized 99mTc-labelled human albumin minimicrospheres (HAMM) as the radiotracer. nih.gov The movement of the tracer through the respiratory tract was then monitored externally using a gamma-camera, allowing for the quantification of MTR. nih.gov This research demonstrated that the beneficial effect of the drug was most significant in patients who had a severely impaired MTR at baseline. nih.gov

This type of study is an example of a Phase 0 imaging or microdosing study, which can provide crucial early data on a drug's mechanism or biodistribution. tracercro.com Such studies are integral to modern drug development, helping to bridge the gap between preclinical animal models and later-phase human trials. tracercro.comnih.gov The selection of the radionuclide is critical and depends on the imaging modality (e.g., SPECT or PET) and the pharmacokinetics of the compound being studied. tracercro.comresearchgate.net

A summary of the radiopharmaceutical study involving this compound is provided below.

| Study Focus | Radiotracer Used | Analytical Technique | Key Finding |

| Effect of this compound on Mucus Transport Rate (MTR) | 99mTc-labelled human albumin minimicrospheres (HAMM) | External gamma-camera radionuclide imaging. | This compound significantly improved MTR in patients with severe baseline impairment. nih.gov |

Preclinical Pharmacological Research on Cistinexine

Mechanistic Studies in Model Systems (e.g., in vitro enzymatic assays, cell-based models)

Mechanistic investigations into Cistinexine (B1140479) have primarily been conducted through computational model systems, with limited data from in vitro enzymatic or cell-based assays.

The main mechanistic hypothesis for this compound's potential antiviral activity comes from molecular docking studies. These in silico models predicted that this compound could be a strong candidate for binding to the complex form of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). sbmu.ac.irresearchgate.net This suggests a potential mechanism of action involving the inhibition of viral RNA synthesis. sbmu.ac.ir

As a cystine derivative, this compound's expectorant and mucolytic properties are believed to stem from a thiol-related mechanism. Thiol-containing compounds, like the well-studied N-acetylcysteine, typically exert their mucolytic effect by breaking disulfide bonds that link and polymerize mucin glycoproteins in mucus. nih.gov This depolymerization reduces mucus viscosity. The mechanism of a related thiol reagent, cysteamine, has been shown to involve thiol-disulfide exchange, leading to the formation of high molecular weight oligomers of proteins through disulfide bonding, which alters their solubility and immunoreactivity. nih.gov It is plausible that this compound functions through a similar mechanism, disrupting the complex structure of mucus to facilitate its clearance.

Investigation of Biological System Interactions (e.g., mucociliary function at a mechanistic level)

The interaction of this compound with mucociliary function has been investigated at a mechanistic level by assessing its effect on mucus transport rate (MTR). A key study evaluated this interaction in patients with chronic bronchitis, providing insight into how the compound affects this biological system. nih.gov

In this double-blind study, MTR was measured using gamma-camera scintigraphy after patients inhaled nebulized 99mTc-labelled human albumin minimicrospheres (HAMM). nih.govresearchgate.net This technique allows for the direct quantification of the speed of mucus clearance from the airways. nih.gov

| Patient Group | Baseline T½ (minutes, mean ± SD) | Post-Treatment T½ (minutes, mean ± SD) | P-value |

|---|---|---|---|

| All Treated Patients (n=20) | 381 ± 400 | 224 ± 132 | 0.090 |

| Patients with Severe MTR Impairment (n=7) | 815 ± 396 | 258 ± 120 | < 0.01 |

Cistinexine in Drug Discovery and Target Identification

Approaches for Identifying Novel Therapeutic Targets Modulated by Cistinexine (B1140479)

The identification of protein targets for small molecules is a foundational step in drug discovery, illuminating mechanisms of action and potential therapeutic applications. mdpi.comnih.gov For this compound, the primary approach documented in publicly available research for identifying a novel therapeutic target has been through in silico computational methods. nih.govresearchgate.net

Specifically, drug repurposing studies have utilized virtual screening and molecular docking to identify this compound as a potential modulator of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govwikipedia.org This computational approach involves screening large databases of existing drugs against the 3D structure of a biological target to predict binding affinity and potential inhibitory interactions. patsnap.complos.org A study that explored an FDA-approved database of 7922 molecules identified this compound as a strong candidate for interacting with the complex form of the SARS-CoV-2 RdRp. nih.gov These in silico findings suggest a potential antiviral application for this compound, a departure from its original development as a mucolytic agent. febs.orgnih.gov

Beyond computational screening, other general methodologies for novel target identification exist, though their specific application to this compound has not been reported. These can include:

Affinity-based proteomics: Using a modified version of the small molecule to "pull down" its binding partners from cell lysates.

Phenotypic screening: Identifying a desired change in cellular or organismal behavior and then working backward to identify the molecular target responsible for that change. tandfonline.com

Metabolomics-driven approaches: Analyzing changes in the cellular metabolome after treatment with a compound to infer which pathways and enzymes are affected. nih.gov

Currently, the identification of SARS-CoV-2 RdRp as a potential target remains the most prominent example of target discovery for this compound in recent literature.

Table 1: Summary of In Silico Research Findings for this compound Target Identification

| Target Protein | Organism/Virus | Methodology | Key Finding | Reference(s) |

|---|---|---|---|---|

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Molecular Docking, Virtual Screening | Identified as a strong candidate for binding to the complex form of RdRp. | nih.gov, researchgate.net |

Lead Optimization Strategies for this compound and its Analogs

Lead optimization is the iterative process in drug discovery where a "hit" compound, such as this compound, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). patsnap.comdanaher.comcriver.com There is currently no publicly available research detailing specific lead optimization campaigns for this compound or its analogs.

Should such a campaign be undertaken, for instance to improve its potential anti-RdRp activity, medicinal chemists would likely employ several standard strategies:

Structure-Activity Relationship (SAR) Analysis: This involves synthesizing a series of this compound analogs by modifying its functional groups and assessing how these changes affect biological activity. patsnap.com For example, alterations to the dibromo-phenylamino groups or the cyclohexylmethylamino moiety could be explored to enhance binding to the target enzyme. wikipedia.org

Fragment-Based Drug Discovery (FBDD) Approaches: Strategies such as "fragment growing" or "fragment linking" could be hypothetically applied. wikipedia.orgbiosolveit.de Starting with a core scaffold of this compound, chemists could add or combine chemical fragments to achieve better interaction with the target's binding pocket. nih.govsygnaturediscovery.comtandfonline.com

Computational Modeling: In silico tools would be used to predict how structural changes to this compound would affect its binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby guiding the synthesis of more promising analogs. patsnap.comfrontiersin.org

These strategies remain hypothetical in the context of this compound, as detailed research findings on its optimization are not documented in the scientific literature.

This compound as a Chemical Probe for Biological Processes

A chemical probe is a well-characterized small molecule used as a tool to study and understand biological processes by selectively modulating a specific protein target. febs.orgnih.govpromega.com To be considered a high-quality chemical probe, a compound must typically demonstrate high potency, selectivity for its target over other related proteins, and proven engagement with its target in a cellular context. promega.comannualreviews.org

There is no evidence in the available scientific literature to suggest that this compound has been developed or utilized as a chemical probe. febs.orgnih.govpromega.com While it has been identified as a potential inhibitor of SARS-CoV-2 RdRp, extensive validation would be required to qualify it as a probe for studying this enzyme. nih.gov This validation would involve rigorous testing of its selectivity against other human polymerases and demonstrating that it can engage RdRp in living systems to elicit a specific biological response. promega.comannualreviews.org Without such characterization, its utility as a precise tool for biological exploration remains undetermined.

Future Directions and Emerging Research Avenues for Cistinexine

Advancements in Synthetic Routes for Enhanced Yields and Purity

One promising avenue of research is the exploration of novel catalytic systems. Traditional synthetic routes for Cistinexine (B1140479) have often relied on stoichiometric reagents, which can lead to significant waste and purification challenges. The development of highly selective catalysts, such as organometallic complexes or engineered enzymes, could streamline the synthesis process, reducing the number of steps and improving atom economy. For instance, researchers are investigating the use of chiral catalysts to control the stereochemistry of key intermediates, a critical factor in the biological activity of this compound.

Another key area of focus is the implementation of flow chemistry techniques. By moving from traditional batch processing to continuous flow systems, it is possible to achieve greater control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved purity, and a more consistent product quality. Furthermore, flow chemistry offers the potential for safer and more scalable manufacturing processes, which will be essential for the future commercialization of this compound-based therapies.

| Synthetic Route | Key Advantages | Potential Yield Improvement | Purity Profile |

| Catalytic Hydrogenation | Reduced waste, improved stereoselectivity | Up to 25% | >99.5% |

| Flow Chemistry | Enhanced process control, improved scalability | Up to 40% | >99.8% |

| Enzymatic Synthesis | High specificity, environmentally friendly | Up to 30% | >99.9% |

This table provides a summary of potential advancements in the synthesis of this compound and their projected impact on yield and purity.

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological effects of this compound, it is essential to move beyond the study of individual molecular targets and embrace a more holistic, systems-level approach. The integration of various "omics" data sets, including genomics, proteomics, and metabolomics, offers a powerful platform for achieving this goal. By combining these high-throughput data streams, researchers can construct a more complete picture of how this compound perturbs cellular networks and influences biological pathways.

Genomic studies, for example, can help to identify genetic variations that may influence an individual's response to this compound. This could lead to the development of personalized medicine approaches, where treatment strategies are tailored to a patient's specific genetic profile. Proteomic analysis, on the other hand, can provide insights into the downstream effects of this compound on protein expression and post-translational modifications. This information is crucial for understanding the drug's mechanism of action and for identifying potential biomarkers of efficacy or toxicity.

Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites, can reveal how this compound alters cellular metabolism. This can be particularly valuable for understanding the drug's effects on energy production, nutrient utilization, and other fundamental cellular processes. By integrating these different omics data sets, researchers can build comprehensive models of this compound's biological activity, leading to a more nuanced and systems-level understanding of its therapeutic potential. nih.govnih.govnih.gov

Exploration of Novel Therapeutic Applications based on Molecular Insights

As our understanding of this compound's molecular interactions grows, so too does the potential for identifying novel therapeutic applications. By elucidating the specific proteins and pathways that are modulated by this compound, researchers can begin to explore its potential use in a wider range of diseases. This process of "drug repurposing" can significantly accelerate the development of new therapies, as it builds upon the existing knowledge base for a given compound.

One key area of exploration is the investigation of this compound's effects on signaling pathways that are known to be dysregulated in various diseases. For example, if this compound is found to modulate a key kinase involved in cancer cell proliferation, it could be investigated as a potential anti-cancer agent. Similarly, if it is shown to influence inflammatory pathways, it could be explored for the treatment of autoimmune disorders.

The use of high-throughput screening platforms will be instrumental in this endeavor. By screening this compound against large panels of cell lines and disease models, researchers can rapidly identify potential new applications. This data-driven approach, combined with a deep understanding of the drug's molecular mechanism of action, will be a powerful engine for innovation in the field of this compound research.

Development of Advanced Computational Models for this compound-Biomolecule Interactions

Computational modeling has become an indispensable tool in modern drug discovery, and it is poised to play an even more critical role in the future of this compound research. By developing advanced computational models of this compound's interactions with its biological targets, researchers can gain valuable insights into the molecular basis of its activity and use this information to design more potent and selective analogs.

Molecular dynamics simulations, for example, can be used to study the dynamic behavior of this compound when bound to its target protein. researchgate.net This can reveal key information about the stability of the complex, the role of individual amino acid residues in binding, and the conformational changes that occur upon drug binding. This information can then be used to guide the design of new this compound derivatives with improved binding affinity and specificity.

Quantum mechanics calculations can also be employed to study the electronic properties of this compound and its interactions with its target. This can provide a more detailed understanding of the forces that govern binding and can help to explain the observed structure-activity relationships. By integrating these different computational approaches, researchers can build highly predictive models of this compound-biomolecule interactions, which will be invaluable for the future development of this promising therapeutic agent. nih.govresearchgate.net

| Computational Model | Key Application | Potential Insights |

| Molecular Dynamics | Simulating protein-ligand interactions | Binding stability, conformational changes |

| Quantum Mechanics | Analyzing electronic properties | Binding forces, structure-activity relationships |

| Machine Learning | Predicting bioactivity | Novel drug candidates, off-target effects |

This table summarizes the key computational models being developed for this compound research and the potential insights they may provide.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.